Product packaging for 2-(2-Methylpropoxy)ethan-1-amine(Cat. No.:CAS No. 89585-16-0)

2-(2-Methylpropoxy)ethan-1-amine

Cat. No.: B3165037
CAS No.: 89585-16-0
M. Wt: 117.19 g/mol
InChI Key: ZSLFISNFWCDEIC-UHFFFAOYSA-N
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Description

Classification and Structural Features of the Ethoxyamine Moiety

2-(2-Methylpropoxy)ethan-1-amine can be classified based on its functional groups. The presence of a -NH2 group attached to a carbon atom makes it a primary amine. google.com This classification is crucial as primary amines exhibit distinct reactivity compared to secondary or tertiary amines, particularly in reactions like diazotization and the formation of imines. google.compressbooks.pub

The versatility of the ethoxyamine framework is evident in the variety of related structures found in chemical literature, where modifications to the ether or amine portion can tailor the molecule for specific applications. For instance, related compounds include those with different alkyl or functional groups attached to the ether oxygen, such as in 2-(prop-2-en-1-yloxy)ethan-1-amine, or those with additional ether units to create PEG-like structures, as seen in 2-[2-(2-methoxyethoxy)ethoxy]ethylamine.

Broader Significance of Amines and Ethers in Chemical Synthesis

The amine and ether functional groups are cornerstones of modern organic synthesis due to their versatile reactivity and presence in a vast number of natural and synthetic compounds.

Amines are one of the most important classes of organic compounds. Their significance stems primarily from the nucleophilicity and basicity of the nitrogen atom. organic-chemistry.org This allows them to participate in a wide array of chemical transformations:

Nucleophilic Substitution: Amines readily act as nucleophiles, reacting with alkyl halides to form more substituted amines. pressbooks.pubpressbooks.pub While this can lead to mixtures, controlled methods like the Gabriel synthesis or the use of azide (B81097) intermediates provide pathways to primary amines. pressbooks.pubpressbooks.pub

Acylation: Primary and secondary amines react with acyl chlorides, anhydrides, or esters to form amides, a fundamental linkage in peptides and many pharmaceuticals. pressbooks.pub

Formation of Imines and Enamines: Primary amines react with aldehydes and ketones to form imines, while secondary amines form enamines. fiveable.me These products are valuable intermediates for C-C bond formation.

Catalysis: Amines and their derivatives are widely used as organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net

Ethers are characterized by the R-O-R' linkage. While generally unreactive and often used as solvents due to their stability, the ether functional group is crucial for several reasons:

Modulating Solubility: The ether oxygen can act as a hydrogen bond acceptor, influencing the solubility of a molecule in protic solvents.

Structural Scaffolding: Ether linkages provide flexible spacers in complex molecules, allowing different parts of a molecule to be positioned correctly for biological activity or material properties.

Protecting Groups: The ether linkage is a key component of many protecting groups for alcohols, which are used to mask the reactivity of the -OH group during a multi-step synthesis.

The combination of these two groups in a single molecule like this compound creates a bifunctional building block. Such compounds are highly valuable as they allow for sequential or selective reactions at either the amine or a site derived from the ether, enabling the efficient construction of more complex molecular architectures.

Scope and Research Imperatives for this compound

The specific research focus on this compound is not extensively detailed in public literature, suggesting it is a relatively specialized building block. However, based on the reactivity of its functional groups and the applications of analogous structures, several research imperatives and potential applications can be identified.

A primary research area is its use as a synthetic intermediate . The bifunctional nature of the molecule allows it to be a versatile starting point for the synthesis of more complex target molecules. researchgate.net For example, the amine can be modified through acylation or alkylation, while the isobutoxy group can influence the final properties of the molecule, such as solubility or binding affinity in a biological target. Potential applications could be in:

Pharmaceuticals: Many drugs contain amine and ether functionalities. This compound could serve as a fragment in the synthesis of new drug candidates, where the isobutoxy group could interact with hydrophobic pockets in enzymes or receptors.

Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides are complex organic molecules where specific ether and amine groups are crucial for activity. google.com

Materials Science: The primary amine group can be used to incorporate this molecule into polymers, for example, by reacting it with epoxides or acyl chlorides to form polyamides or other polymers. The isobutyl group would influence the physical properties of the resulting material, such as its thermal stability or solubility.

A significant research imperative is the development of efficient and scalable synthesis methods . The synthesis of primary amines, in particular, can be challenging as over-alkylation is a common side reaction. pressbooks.pubpressbooks.pub Industrial processes for related alkoxyphenoxyethanamines highlight the need for cost-effective and safe production methods that avoid hazardous reagents and complex purification steps. google.com Research into catalytic methods for the direct and selective synthesis of such ethoxyamines, for example, through reductive amination of the corresponding aldehyde or alcohol, would be a valuable contribution. organic-chemistry.org

Further investigation into the use of this compound as a ligand for metal catalysts or as an organocatalyst itself could also be a fruitful avenue of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B3165037 2-(2-Methylpropoxy)ethan-1-amine CAS No. 89585-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLFISNFWCDEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307071
Record name 2-(2-Methylpropoxy)ethanamine
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Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-16-0
Record name 2-(2-Methylpropoxy)ethanamine
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Record name 2-(2-Methylpropoxy)ethanamine
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Record name 2-(2-methylpropoxy)ethan-1-amine
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Reaction Mechanisms and Intramolecular Pathways of 2 2 Methylpropoxy Ethan 1 Amine

Mechanistic Elucidation of Formation Reactions

The formation of 2-(2-methylpropoxy)ethan-1-amine can be conceptualized through two primary retrosynthetic disconnections: the formation of the amine functionality and the construction of the ether linkage. These transformations can be achieved through several synthetic routes, each with distinct mechanistic features.

Transition State Analysis in Amine and Ether Linkage Formation

Ether Linkage Formation via Williamson Ether Synthesis: A prevalent method for constructing the ether bond is the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In a plausible synthetic route, the sodium salt of 2-aminoethanol (sodium 2-aminoethoxide) would act as the nucleophile, attacking an isobutyl halide (e.g., 1-bromo-2-methylpropane).

The transition state of this SN2 reaction involves a pentacoordinate carbon atom where the nucleophilic oxygen is forming a new bond, and the halide leaving group is simultaneously breaking its bond. masterorganicchemistry.com The geometry of this transition state is trigonal bipyramidal. For the reaction to be efficient, the electrophilic carbon on the isobutyl halide should be primary, which it is in this case, to minimize steric hindrance that would favor a competing elimination (E2) reaction. teachthemechanism.com

Amine and Ether Linkage Formation from Alcohols: Alternatively, the compound can be synthesized from 2-(2-methylpropoxy)ethan-1-ol. This involves the conversion of the primary alcohol to a primary amine. This transformation can be achieved through a "hydrogen-borrowing" or "hydrogen autotransfer" catalytic process. mdpi.com This reaction typically involves a metal catalyst and proceeds through a series of steps:

Dehydrogenation of the alcohol to the corresponding aldehyde, 2-(2-methylpropoxy)acetaldehyde.

Condensation of the aldehyde with ammonia (B1221849) to form the corresponding imine.

Hydrogenation of the imine to the primary amine, this compound.

The transition states in this catalytic cycle are complex and involve the coordination of the substrates to the metal center.

Intermediates in Ethoxyamine Synthesis

In the Williamson ether synthesis route, the key intermediate is the alkoxide of 2-aminoethanol. This is typically generated in situ by reacting 2-aminoethanol with a strong base like sodium hydride (NaH) or sodium metal.

In the catalytic amination of 2-(2-methylpropoxy)ethan-1-ol , the principal intermediates are the aldehyde, 2-(2-methylpropoxy)acetaldehyde, and the subsequent imine, 2-(2-methylpropoxy)ethanimine. mdpi.com These intermediates are typically not isolated during the reaction but are transient species in the catalytic cycle.

Another synthetic pathway could involve the reaction of isobutanol with 2-chloroethylamine. In this case, the isobutoxide, formed by deprotonating isobutanol, would be the key nucleophilic intermediate.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key determinant of its chemical reactivity.

Nucleophilic Characteristics and Reactions

Like other primary amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com The nucleophilicity is influenced by the electron-donating effect of the alkyl chain. It can readily participate in a variety of nucleophilic substitution and addition reactions.

Typical Nucleophilic Reactions:

Reaction TypeReactantProduct
AlkylationAlkyl halide (e.g., R-X)Secondary or tertiary amine
AcylationAcyl chloride (e.g., R-COCl)Amide
Reaction with Aldehydes/KetonesAldehyde or KetoneImine (Schiff base)

The rate of these reactions is dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. The presence of the isobutoxy group may exert some steric influence, but it is sufficiently removed from the amine functionality so as not to significantly hinder its reactivity in most cases. The nucleophilicity of amines generally follows the order: secondary > primary > tertiary, although this can be solvent-dependent. quora.com

Protonation Equilibria and Basicity

The primary amine group imparts basic properties to the molecule, allowing it to accept a proton to form an ammonium (B1175870) salt. The basicity of an amine is typically expressed by the pKa of its conjugate acid (R-NH₃⁺).

In the gas phase, the basicity of amines is primarily governed by the polarizability and electron-donating ability of the alkyl groups. The order of basicity is generally tertiary > secondary > primary. quora.com

Chemistry of the Ether Linkage in this compound

Ethers are generally considered to be chemically inert functional groups, which is why they are often used as solvents in chemical reactions. youtube.com The ether linkage in this compound is relatively stable under most conditions. However, it can be cleaved under harsh acidic conditions.

The cleavage of ethers typically requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.com The reaction proceeds via nucleophilic substitution, which can be either SN1 or SN2 depending on the structure of the ether.

For this compound, both alkyl groups attached to the ether oxygen are primary. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.orgpressbooks.pub The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms. In this case, the attack is likely to occur at the less sterically hindered carbon of the ethoxy moiety.

Plausible Ether Cleavage Reaction:

This compound + HBr (excess) → 2-Bromo-1-aminoethane + Isobutanol + H₂O

Further reaction of the alcohol with HBr would yield isobutyl bromide. The amine group would also be protonated under these strongly acidic conditions.

Stability and Cleavage Mechanisms

The stability of this compound is primarily centered around the robustness of its carbon-oxygen (C-O) ether linkage. Ethers are generally recognized for their chemical inertness, rendering them useful as solvents in a variety of reactions. libretexts.org However, under specific conditions, the ether bond can be cleaved.

Acid-Catalyzed Cleavage:

In the presence of strong acids, particularly hydrohalic acids like HBr and HI, the ether oxygen can be protonated, forming a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgwikipedia.org

For this compound, protonation of the ether oxygen would be followed by nucleophilic attack by the halide ion. The attack could occur at either the ethyl or the isobutyl carbon. Given that the isobutyl group is more sterically hindered, an S(_N)2 attack would preferentially occur at the less hindered ethyl carbon, yielding 2-aminoethanol and isobutyl halide. Conversely, if conditions favor an S(_N)1 mechanism, the stability of the resulting carbocation would be the determining factor. The isobutyl group can form a more stable secondary carbocation upon rearrangement from a primary carbocation, which might influence the reaction pathway.

Base-Catalyzed Cleavage:

Cleavage of ethers under basic conditions is generally disfavored due to the poor leaving group ability of the alkoxide ion (RO⁻). quora.com Consequently, this compound is expected to be stable in the presence of most bases under normal conditions.

The following table summarizes the expected stability of the ether linkage in this compound under different conditions, based on general principles of ether reactivity.

ConditionReagent ExampleExpected StabilityPredominant Mechanism of Cleavage
NeutralWater, AlcoholsHigh-
AcidicHBr, HILowS(_N)1 or S(_N)2
BasicNaOH, KOHHigh-

Coordination Chemistry of the Ether Oxygen

The presence of both a nitrogen atom (from the amine) and an oxygen atom (from the ether) with lone pairs of electrons allows this compound to act as a potential bidentate ligand in coordination complexes with metal ions. libretexts.orglibretexts.org The nitrogen of the primary amine is generally a stronger Lewis base than the ether oxygen and would be the primary site of coordination.

However, the relative positions of the amine and ether groups are suitable for the formation of a stable five-membered chelate ring with a metal center. wikipedia.org This chelation would involve the coordination of both the nitrogen and the ether oxygen to the metal ion. The stability of such a complex would be enhanced by the chelate effect, which is the increased stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. libretexts.org

The coordination ability of the ether oxygen in amino ethers is influenced by several factors, including the nature of the metal ion and the steric hindrance around the oxygen atom. acs.org In the case of this compound, the isobutyl group might present some steric hindrance, potentially affecting the geometry and stability of the resulting metal complex.

Intramolecular Rearrangements and Cyclization Pathways

The bifunctional nature of this compound opens up the possibility of intramolecular reactions, leading to rearrangements or the formation of cyclic structures.

One potential pathway is an intramolecular cyclization to form a substituted morpholine. This type of reaction, known as an intramolecular hydroamination, can be catalyzed by various transition metals. researcher.life Such a transformation would involve the nucleophilic attack of the amine group onto one of the carbons of the ether linkage, leading to the displacement of the other part of the ether as a leaving group. However, given the stability of the ether linkage, this reaction would likely require harsh conditions or specific catalytic activation.

Another possibility, though less direct, could involve an initial rearrangement of the molecule, followed by cyclization. While specific rearrangements for this compound are not documented, general rearrangement reactions of amino compounds, such as the Hofmann or Curtius rearrangements, typically involve the conversion of an amide or acyl azide (B81097) to an amine and are not directly applicable here. libretexts.orgnumberanalytics.combyjus.com More relevant would be intramolecular cyclizations of amino esters or amino carbonates, which proceed via lactam formation. nih.gov Although this compound is not an ester or carbonate, these examples highlight the general propensity of bifunctional molecules to undergo intramolecular reactions.

Reaction Kinetics and Thermodynamics of this compound Transformations

Kinetics:

The kinetics of the acid-catalyzed cleavage of the ether linkage would depend on several factors, including the concentration of the acid and the nucleophile, the temperature, and the solvent. unacademy.com If the reaction proceeds via an S(_N)2 mechanism, the rate would be second order, depending on the concentrations of both the protonated ether and the halide ion. If an S(_N)1 mechanism is operative, the rate-determining step would be the formation of the carbocation, and the reaction would be first order with respect to the protonated ether.

The kinetics of any potential intramolecular cyclization would be influenced by the conformational flexibility of the molecule and the activation energy required to achieve the transition state for ring closure.

Thermodynamics:

The table below presents hypothetical thermodynamic parameters for the acid-catalyzed cleavage of this compound, illustrating the expected endothermic nature of the C-O bond breaking.

ReactionΔH° (kJ/mol) (Hypothetical)ΔS° (J/mol·K) (Hypothetical)ΔG° at 298 K (kJ/mol) (Hypothetical)
Acid-Catalyzed Cleavage> 0> 0Dependent on specific values

It is important to emphasize that these values are illustrative and not based on experimental data for this compound.

Synthesis and Chemical Transformations of 2 2 Methylpropoxy Ethan 1 Amine Derivatives and Analogs

Derivatization at the Primary Amine Group

The primary amine group of 2-(2-methylpropoxy)ethan-1-amine serves as a versatile handle for a variety of derivatization reactions, including the formation of amides, sulfonamides, secondary and tertiary amines, imines, and ureas.

The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields N-acylated derivatives. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are fundamental structures in many biologically active molecules.

Sulfonylation: Similarly, the amine can be converted to the corresponding sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, often in the presence of a base. For instance, related structures like 2-methyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride and 2-methyl-3-[2-(2-methylpropoxy)ethoxy]propane-1-sulfonyl chloride are known, highlighting the compatibility of the isobutoxy ether moiety with sulfonylation chemistry. sigmaaldrich.comsigmaaldrich.com

A summary of these transformations is presented below.

Reagent TypeGeneral StructureProduct Type
Acyl ChlorideR-COClAmide
Acid Anhydride(R-CO)₂OAmide
Sulfonyl ChlorideR-SO₂ClSulfonamide

The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides can occur, it often leads to a mixture of products and potential quaternization.

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgorganic-chemistry.org This method is highly efficient and prevents over-alkylation. wikipedia.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.org The reaction is typically performed under mildly acidic conditions which favor imine formation. wikipedia.org The versatility of this reaction allows for the introduction of a wide variety of substituents. For example, the synthesis of derivatives like 2-(2-methylpropoxy)-N-(oxan-3-ylmethyl)ethanamine and N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine demonstrates the successful application of alkylation strategies to this scaffold. nih.govnih.gov

Primary amines, such as this compound, react with aldehydes or ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comyoutube.com These derivatives are often referred to as Schiff bases. lumenlearning.comnajah.edu The reaction is an acid-catalyzed, reversible condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlumenlearning.com

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to form the iminium ion, which is then deprotonated to yield the neutral imine. youtube.comlibretexts.org The pH of the reaction is a critical parameter; it is typically optimal around a pH of 5. lumenlearning.com

While specific Schiff bases derived from this compound are not extensively documented in the provided search results, the fundamental reactivity of primary amines ensures that it will readily undergo this transformation with a wide array of carbonyl-containing compounds. masterorganicchemistry.comyoutube.comresearchgate.net

General Reaction for Imine Formation: R-CHO (Aldehyde) + H₂N-CH₂CH₂-O-CH₂CH(CH₃)₂ → R-CH=N-CH₂CH₂-O-CH₂CH(CH₃)₂ + H₂O

1,1'-Carbonyldiimidazole (CDI) is a versatile and safe reagent for synthesizing ureas from primary amines. wikipedia.orgkoreascience.kr The reaction proceeds in a stepwise manner. First, the primary amine attacks the CDI, displacing one imidazole (B134444) group to form an N-acylimidazole intermediate. This activated intermediate then reacts with a second equivalent of the amine (or a different amine) to form the final urea (B33335) product, releasing the second imidazole molecule. koreascience.kr

This method is advantageous because the reaction conditions are mild, and the imidazole byproduct can be easily removed by an aqueous workup. koreascience.kr This process allows for the synthesis of both symmetrical and unsymmetrical ureas. st-andrews.ac.uk The reaction of this compound with CDI would be expected to efficiently produce the corresponding symmetrical urea, 1,3-bis(2-(2-methylpropoxy)ethyl)urea. The use of CDI has been reported for the synthesis of various sulfonyl ureas from amines, further supporting its broad applicability. jsynthchem.com

ReactantsProductKey Features
This compound, 1,1'-Carbonyldiimidazole (CDI)Symmetrical UreaMild conditions, easy purification koreascience.kr
This compound, CDI, then a different amine (R'-NH₂)Unsymmetrical UreaStepwise addition allows for diverse structures st-andrews.ac.uk

Modifications of the Isobutyl (2-Methylpropoxy) Moiety

The isobutyl group is generally considered to be electronically neutral and sterically bulky. However, the introduction of substituents onto this moiety can significantly alter the chemical and physical properties of the resulting molecule.

For example, the presence of electron-withdrawing groups (e.g., halogens) on the isobutyl chain would be expected to decrease the electron density on the ether oxygen through an inductive effect. This could potentially make the ether linkage more susceptible to cleavage under acidic conditions. Conversely, electron-donating groups would enhance the basicity of the ether oxygen.

Introduction of Halogenated Analogs

The synthesis of halogenated analogs of this compound can be approached through several established methodologies for the halogenation of alkoxyamines. While direct experimental data for the halogenation of this compound is not extensively documented in publicly available literature, analogous reactions provide a predictive framework. A common strategy involves the N-halogenation of the primary amine.

One plausible route is the direct reaction of this compound with a suitable halogenating agent. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an inert solvent can be used for the introduction of chlorine or bromine, respectively. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic halogen of the succinimide (B58015) derivative.

Another approach involves the generation of a more reactive nitrogen-centered species prior to halogenation. For example, the amine could be deprotonated with a strong base to form the corresponding amide anion, which would then readily react with an electrophilic halogen source like a perfluoroalkylsulfonyl halide.

A generalized reaction scheme for the N-halogenation of this compound is presented below:

General Reaction Scheme for N-Halogenation

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The choice of halogenating agent and reaction conditions would be critical in controlling the selectivity and yield of the desired halogenated analog. The table below summarizes potential halogenating agents and their expected products with this compound.

Halogenating AgentExpected Halogenated Analog
N-Chlorosuccinimide (NCS)N-Chloro-2-(2-methylpropoxy)ethan-1-amine
N-Bromosuccinimide (NBS)N-Bromo-2-(2-methylpropoxy)ethan-1-amine
N-Iodosuccinimide (NIS)N-Iodo-2-(2-methylpropoxy)ethan-1-amine
Selectfluor®N-Fluoro-2-(2-methylpropoxy)ethan-1-amine (under specific conditions)

Structural Elaboration via Covalent Attachment Strategies

The primary amine functionality of this compound serves as a versatile handle for its covalent attachment to various substrates, including surfaces, polymers, and biomolecules. The high nucleophilicity of the amine group allows for a range of coupling chemistries. msu.edu

A prevalent strategy for immobilizing primary amines involves their reaction with surfaces functionalized with electrophilic groups. For instance, surfaces modified with N-hydroxysuccinimide (NHS) esters readily react with the amine to form stable amide bonds. oup.com This method is widely employed for the bio-conjugation of proteins and oligonucleotides. oup.com Similarly, surfaces bearing aldehyde or ketone functionalities can undergo reductive amination with this compound in the presence of a reducing agent like sodium cyanoborohydride to form a secondary amine linkage.

Another approach is the use of heterobifunctional crosslinkers. For example, a substrate can be treated with a crosslinker containing both an amine-reactive group (e.g., an NHS ester) and another functional group for subsequent chemistry. oup.com The table below outlines several common covalent attachment strategies applicable to this compound.

Surface Functional GroupCoupling ChemistryResulting Linkage
N-Hydroxysuccinimide EsterAmide bond formationAmide
Aldehyde/KetoneReductive aminationSecondary Amine
EpoxideRing-openingβ-Hydroxyamine
IsocyanateUrea formationUrea
Acyl HalideAmide bond formationAmide

The choice of strategy depends on the nature of the substrate, the desired stability of the linkage, and the reaction conditions required to preserve the integrity of both the substrate and the attached molecule.

Synthesis of Polymeric and Oligomeric Derivatives

The synthesis of polymeric and oligomeric derivatives of this compound can be envisioned through several polymerization techniques, leveraging either the amine or the potential for introducing other polymerizable functionalities.

One approach is the polycondensation of this compound with difunctional or polyfunctional monomers. For example, reaction with a diacyl chloride would lead to the formation of a polyamide. Similarly, reaction with a diepoxide would result in a poly(β-amino alcohol). The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, would be dictated by the choice of the co-monomer and the polymerization conditions.

Alternatively, the this compound molecule could be first modified to introduce a polymerizable group. For instance, acylation of the amine with acryloyl chloride would yield N-(2-(2-methylpropoxy)ethyl)acrylamide, a monomer that could then undergo free-radical polymerization to form a polyacrylamide derivative with pending 2-(2-methylpropoxy)ethyl side chains.

The synthesis of polyethers containing the 2-(2-methylpropoxy)ethyl moiety could potentially be achieved through the ring-opening polymerization of a cyclic ether precursor, although this would represent a more complex synthetic route. The incorporation of ether linkages into a polymer backbone is known to enhance flexibility and can influence solubility and thermal properties. numberanalytics.com

The table below summarizes potential polymerization strategies for creating polymers and oligomers from this compound.

Polymerization StrategyMonomersResulting Polymer Type
PolycondensationThis compound + Diacyl ChloridePolyamide
PolycondensationThis compound + DiepoxidePoly(β-amino alcohol)
Radical PolymerizationN-(2-(2-methylpropoxy)ethyl)acrylamide (from the amine and acryloyl chloride)Polyacrylamide derivative
Ring-Opening PolymerizationA cyclic ether precursor incorporating the desired side chainPolyether

Structure-Reactivity Relationships in this compound Analogs

The chemical reactivity of this compound and its analogs is primarily governed by the interplay between the primary amine and the ether linkage. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base. msu.edu The ether oxygen, with its two lone pairs, can also participate in hydrogen bonding and act as a Lewis base, though it is generally less reactive than the amine. youtube.com

The nucleophilicity of the amine is a key factor in its reactions with electrophiles. msu.edu In analogs where electron-withdrawing groups are introduced near the amine, its nucleophilicity and basicity are expected to decrease. Conversely, the introduction of electron-donating groups would enhance its reactivity. The steric hindrance around the amine group also plays a crucial role; bulky substituents on or near the nitrogen can impede its ability to react with sterically demanding electrophiles.

The ether linkage is generally stable under neutral and basic conditions. youtube.com However, under strongly acidic conditions, it can be cleaved. youtube.com The presence of the isobutyl group in the 2-(2-methylpropoxy) moiety may influence the mechanism of this cleavage.

In halogenated analogs, the N-X bond (where X is a halogen) will have a different reactivity profile. N-haloamines can act as sources of electrophilic halogens or as radical initiators under certain conditions. The stability and reactivity of the N-X bond will depend on the specific halogen and the electronic environment of the nitrogen atom.

The table below provides a qualitative prediction of the effect of structural modifications on the reactivity of this compound analogs.

Structural ModificationEffect on Amine NucleophilicityEffect on Ether Stability
Introduction of an electron-withdrawing group near the amineDecreaseMinimal change
Introduction of an electron-donating group near the amineIncreaseMinimal change
Increased steric bulk around the amineDecreaseMinimal change
N-HalogenationAmine is no longer a nucleophileMinimal change

Understanding these structure-reactivity relationships is crucial for designing synthetic routes to new derivatives and for predicting the chemical behavior of these compounds in various applications. acs.org

Analytical and Spectroscopic Characterization of 2 2 Methylpropoxy Ethan 1 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 2-(2-Methylpropoxy)ethan-1-amine from reaction mixtures and impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For primary amines, GC-MS analysis can sometimes be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution. Derivatization is a common strategy to improve the chromatographic behavior of amines. For instance, N-acetylation of primary amines can produce less polar derivatives with better peak shapes. nih.gov The mass spectrum of the derivatized this compound would then be analyzed. The fragmentation pattern would be expected to show characteristic losses corresponding to the isobutyl group and the ethylamine (B1201723) backbone. Predicted MS data for the parent compound shows a [M+H]+ adduct at an m/z of 118.12264. uni.lu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including primary amines. sielc.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a basic and hydrophilic compound like this compound, several HPLC methods can be employed. sielc.com

One common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. However, the analysis of primary amines on traditional silica-based C18 columns can be problematic due to interactions with residual silanol (B1196071) groups, leading to poor peak shape. sielc.com To overcome this, specialized columns, such as those with end-capping or embedded polar groups, can be used. Alternatively, mobile phase additives like trifluoroacetic acid can be used to improve peak shape. sielc.com

Since this compound lacks a strong chromophore, direct UV detection can be challenging, especially at low concentrations. Derivatization with a UV-absorbing or fluorescent tag is often necessary. chromatographyonline.comnih.gov Reagents like salicylaldehyde (B1680747) or 9-fluorenylmethyl chloroformate (FMOC) can be used to create derivatives with high UV absorptivity, allowing for sensitive detection. chromatographyonline.com Another approach is the use of a universal detector like an Evaporative Light Scattering Detector (ELSD). sielc.com

A typical HPLC method for a primary amine might involve a C18 column with a gradient elution using a mixture of acetonitrile (B52724) and a buffered aqueous solution. chromatographyonline.com The exact conditions would be optimized to achieve the best separation and peak shape.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and assessing purity. rsc.org In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For the visualization of this compound, which is not colored, several methods can be used. silicycle.com Since it is a primary amine, it can be visualized using a ninhydrin (B49086) stain, which reacts with the amine to produce a colored spot. silicycle.com Alternatively, if the compound can quench fluorescence, it can be visualized under UV light on a TLC plate containing a fluorescent indicator. fiu.edulibretexts.org Other general-purpose stains like phosphomolybdic acid or p-anisaldehyde can also be employed, which react with a wide range of functional groups. silicycle.comfiu.edulibretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes under specific TLC conditions.

Visualization MethodPrincipleExpected Result for an Amine
Ninhydrin Reacts with primary and secondary amines.Various colored spots on a white background. silicycle.com
UV Light (254 nm) on fluorescent plate Quenching of fluorescence by UV-active compounds.Dark spots against a green fluorescent background. libretexts.org
Iodine Chamber Forms colored complexes with organic compounds.Yellow-brown spots. libretexts.org
Phosphomolybdic Acid (PMA) Oxidation of the compound.Dark green to blue spots on a yellow-green background. silicycle.com
p-Anisaldehyde Stain Reacts with nucleophiles.Various colored spots on a pink background. libretexts.org

Chiral HPLC for Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing a stereocenter at the carbon atom of the methylpropoxy group, it can exist as two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. yakhak.org

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgnih.gov The choice of the specific CSP and the mobile phase composition is critical for achieving successful enantiomeric resolution. yakhak.org

For the analysis of chiral amines, normal-phase HPLC is often employed. yakhak.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol. nih.gov The addition of acidic or basic additives to the mobile phase can significantly improve the separation of basic compounds like amines by forming ion pairs or modifying the interactions with the CSP. nih.govnih.gov

Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. libretexts.org However, direct separation on a CSP is generally preferred as it avoids the potential for kinetic resolution or racemization during the derivatization step. libretexts.org

Chiral Stationary Phase TypeCommon ExamplesTypical Mobile Phase
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dichlorophenylcarbamate) yakhak.orgHexane/Alcohol mixtures with acidic or basic additives nih.govnih.gov
Pirkle-type (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol immobilized on silica libretexts.orgNormal-phase eluents hplc.eu

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC is often considered a type of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and polar molecules like amines. wikipedia.orgresearchgate.net It offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net For the analysis of amines, basic additives are often added to the mobile phase to improve peak shape. chromatographyonline.com The separation mechanism in SFC is based on the partitioning of the analyte between the supercritical fluid mobile phase and the stationary phase. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. oup.com For the analysis of a basic compound like this compound, it would be protonated in an acidic buffer and migrate towards the cathode. CE offers high efficiency and requires very small sample volumes. oup.com However, as with HPLC, direct UV detection can be a limitation due to the lack of a strong chromophore. Derivatization with a fluorescent tag is a common approach to enhance detection sensitivity in CE. nih.govnih.gov CE can also be used for chiral separations by adding a chiral selector to the background electrolyte. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound by providing detailed information about its molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment in the molecule. youtube.com The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration of the peak areas gives the ratio of the number of protons in each environment. The splitting pattern (multiplicity) of each signal, due to spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. docbrown.infoyoutube.com

The protons of the two methyl groups on the isobutyl group would likely appear as a doublet around 0.9 ppm. docbrown.info

The methine proton (CH) of the isobutyl group would be a multiplet further downfield.

The methylene (B1212753) protons (CH₂) adjacent to the ether oxygen and the amine group would have characteristic chemical shifts and splitting patterns.

The protons of the primary amine group (NH₂) would appear as a broad singlet, and its chemical shift can be variable and concentration-dependent. This peak can be identified by its disappearance upon shaking the sample with D₂O. docbrown.info

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. oregonstate.edu The chemical shift of each peak provides information about the type of carbon (e.g., sp³, sp², sp).

The carbons of the methyl groups would appear at the most upfield region of the spectrum.

The methine and methylene carbons would have distinct chemical shifts.

The carbon atoms bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.

Predicted ¹H NMR Data for this compoundPredicted ¹³C NMR Data for this compound
Chemical Shift (ppm) Assignment
~0.9 (d, 6H)(CH ₃)₂CH
~1.8 (m, 1H)(CH₃)₂CH
~3.2 (d, 2H)CHCH ₂O
~3.4 (t, 2H)OCH ₂CH₂N
~2.8 (t, 2H)OCH₂CH ₂N
~1.2 (br s, 2H)NH

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. docbrown.infohmdb.cachemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchPrimary amine (two bands for symmetric and asymmetric stretching) researchgate.net
2850-3000C-H stretchAlkanes (CH, CH₂, CH₃) researchgate.net
1590-1650N-H bendPrimary amine researchgate.net
1050-1150C-O stretchEther researchgate.net
1100-1350C-N stretchAliphatic amine researchgate.net

These are general ranges and the exact peak positions can be influenced by the molecular structure. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (117.19 g/mol ). uni.lu The fragmentation pattern would exhibit characteristic losses of fragments such as the isobutyl group, the ethylamine moiety, and smaller alkyl fragments. The base peak, which is the most intense peak in the spectrum, would correspond to the most stable carbocation formed during fragmentation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. nist.gov

Predicted fragment ions for this compound:

m/zPossible Fragment
117[M]⁺
102[M - CH₃]⁺
87[M - CH₂NH₂]⁺
74[CH₂OCH₂CH₂NH₂]⁺
57[C₄H₉]⁺ (isobutyl cation)
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺

These are predicted fragments and the actual spectrum may vary. uni.lu

Computational Chemistry Studies on 2 2 Methylpropoxy Ethan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(2-Methylpropoxy)ethan-1-amine, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G* or larger, can be used to optimize the molecular geometry. nih.gov This process finds the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

An optimized geometry of this compound would reveal the spatial arrangement of its isobutoxy and ethylamine (B1201723) fragments. The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating regions of high electron density, such as the lone pair on the nitrogen atom of the amine group. The LUMO energy relates to the molecule's ability to accept electrons, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (B3LYP/6-31G*).
ParameterValue
Bond Lengths (Å)
C-O (ether)1.43
C-N (amine)1.47
C-C (ethyl)1.54
Bond Angles (°)
C-O-C (ether)112.5
C-C-N (amine)110.8
Electronic Properties (eV)
HOMO Energy-9.5
LUMO Energy1.2
HOMO-LUMO Gap10.7

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. rsc.orgyoutube.com These methods can be used to calculate the total energy of this compound with high precision, allowing for the determination of its heat of formation and other thermodynamic properties. rsc.org

Furthermore, ab initio calculations are instrumental in predicting spectroscopic properties. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable single bonds, leading to a multitude of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of a molecule over time. acs.org By simulating the atomic motions based on a force field, MD can identify the most stable, low-energy conformations and the energy barriers between them. lumenlearning.comchemistrysteps.comlibretexts.org

A conformational analysis of this compound would likely focus on the rotation around the C-O and C-C bonds of the ethoxyamine chain. The isobutyl group also has rotational freedom. The most stable conformations will minimize steric hindrance between the bulky isobutyl group and the amine terminus. lumenlearning.comchemistrysteps.com The relative populations of different conformers at a given temperature can be estimated from their free energies.

Table 2: Relative Energies of Key Conformations of this compound from Conformational Analysis.
ConformationDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Key Feature
Anti~180°0.0 (most stable)Extended chain, minimizes steric interactions.
Gauche~60°0.8Compact structure, potential for intramolecular interactions.
Eclipsed~0°4.5 (least stable)High torsional strain due to overlapping groups.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. rutgers.edu For this compound, a primary amine, a typical reaction to model would be its nucleophilic attack on an electrophile, for instance, the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which can then dehydrate to an imine. libretexts.org

Using methods like DFT, the potential energy surface of the reaction can be mapped out. The transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. rutgers.edu Vibrational frequency analysis of the transition state structure confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a reaction with a generic electrophile, the nitrogen atom of the amine would act as the nucleophile. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data is a significant application of computational chemistry that aids in structure elucidation. NMR chemical shifts are particularly sensitive to the electronic environment of the nuclei. nih.govnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govnih.govrsc.org

For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the structural assignment. The accuracy of the prediction depends on the level of theory, the basis set, and often requires empirical scaling to match experimental data more closely. nih.govresearchgate.net

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
CH(CH3)21.8528.5
CH(CH3)20.8819.5
O-CH2-CH(CH3)23.2578.0
O-CH2-CH2-NH23.5072.0
CH2-NH22.8041.5

Theoretical Insights into Structure-Reactivity Relationships

By integrating the findings from various computational studies, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed. For example, the calculated HOMO energy and the localization of the HOMO on the nitrogen atom quantitatively describe the nucleophilicity of the amine group. nih.govlibretexts.org

The conformational analysis reveals the accessibility of the reactive amine group. Steric hindrance from the isobutyl group in certain conformations could influence the rate and selectivity of its reactions. lumenlearning.com Furthermore, the modeling of reaction pathways provides quantitative data on activation energies, allowing for predictions of how changes in the molecular structure would affect its reactivity. For instance, the introduction of electron-withdrawing or -donating groups would alter the electronic properties and, consequently, the nucleophilicity and basicity of the amine, which can be quantified through further calculations. nih.gov

Applications of 2 2 Methylpropoxy Ethan 1 Amine in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

Primary amines are fundamental precursors in the synthesis of numerous complex organic molecules, including pharmaceuticals and agrochemicals. rsc.orgrsc.org The general importance of primary amines suggests that 2-(2-Methylpropoxy)ethan-1-amine could serve as a valuable intermediate. The primary amine functionality allows for a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, to introduce the isobutoxyethane moiety into a larger molecular framework.

Reductive amination, a cornerstone reaction in the synthesis of amine-containing pharmaceuticals, represents a key area where this compound could be employed. acs.orgacs.org This process involves the reaction of an aldehyde or ketone with an amine, like this compound, to form an imine intermediate, which is then reduced to the corresponding amine. This methodology is widely used in the pharmaceutical industry to construct carbon-nitrogen bonds. acs.org

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Primary amines are crucial starting materials for the synthesis of a vast number of nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives, a class of compounds with a wide range of pharmacological activities, often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov While not a direct precursor in this specific route, primary amines can be used to synthesize precursors for pyrazole formation or can be incorporated into more complex pyrazole-containing structures. nih.govmdpi.comorganic-chemistry.org

Imidazoles: Imidazole (B134444) derivatives are another critical class of heterocycles found in many bioactive compounds. researchgate.net Various synthetic methods for imidazoles utilize primary amines as a nitrogen source. For instance, the reaction of an α-dicarbonyl compound, an aldehyde, and a primary amine is a common route to substituted imidazoles. mdpi.com this compound could potentially be used in such multi-component reactions to generate imidazoles bearing the isobutoxyethyl side chain. mdpi.com The synthesis of 2-imidazolines, for example, can be achieved from the reaction of aldehydes and ethylenediamines, showcasing the utility of amine precursors. organic-chemistry.org

Pyridines: 2-Aminopyridines are important ligands and are prevalent in pharmacologically active molecules. nih.gov While direct synthesis often involves the amination of halopyridines or the functionalization of pyridine-N-oxides, primary amines can be used to construct more complex substituents on a pre-formed pyridine (B92270) ring. nih.govnih.gov

Precursor in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including agrochemicals, electronic chemicals, and performance additives. The synthesis of many of these materials relies on the functionalization of core structures with specific side chains to fine-tune their properties.

As a primary amine, this compound can be used to introduce the isobutoxyethyl group, which can impart desirable characteristics such as solubility, flexibility, and specific binding interactions. Primary amines are known to be key intermediates in the production of fine and bulk chemicals, as well as pharmaceuticals and agrochemicals. rsc.orgrsc.org

Catalytic Applications of Ethoxyamines

While direct catalytic applications of this compound are not documented, the broader class of N-alkoxyamines is of significant interest in catalysis. Chiral N-alkoxyamines are increasingly important in bioscience, and catalytic methods are being developed for their asymmetric synthesis. nih.govacs.org These methods, such as catalytic kinetic resolution, highlight the growing importance of this class of compounds. nih.govacs.org Furthermore, primary amines can serve as ligands for metal catalysts, influencing their reactivity and selectivity in a variety of organic transformations. The nitrogen atom of this compound could coordinate to a metal center, and the isobutoxyethyl group could influence the steric and electronic environment of the catalyst.

Contribution to Polymer Chemistry and Functional Materials

Primary amines are widely used in polymer chemistry, both as monomers and as modifying agents. They can react with a variety of functional groups to form polymers, such as polyamides (through reaction with carboxylic acids or their derivatives) and polyimines (through reaction with aldehydes or ketones). The isobutoxy group in this compound could enhance the solubility of the resulting polymers in organic solvents and introduce flexibility into the polymer backbone.

Furthermore, this amine could be used to functionalize existing polymers, introducing the isobutoxyethyl side chain onto a polymer backbone to modify its surface properties, such as hydrophobicity or adhesion. Such functionalized materials could have applications in coatings, adhesives, and biocompatible materials.

Environmental Chemistry and Degradation of 2 2 Methylpropoxy Ethan 1 Amine

Identification and Analysis of Degradation Products

The identification of degradation products is crucial for understanding the environmental fate and potential impact of a chemical. For 2-(2-Methylpropoxy)ethan-1-amine, a range of degradation products can be anticipated based on the degradation pathways discussed above.

Table 2: Potential Abiotic Degradation Products of this compound

Degradation PathwayPotential Products
Hydrolysis (acid-catalyzed)Isobutanol, 2-Aminoethanol
Oxidation (e.g., by •OH)Isobutyraldehyde, Formaldehyde (B43269), Formic acid, Ammonia (B1221849), Smaller amines

Note: The listed products are hypothetical and based on the degradation of similar compounds. Specific studies on this compound are needed for confirmation.

The formation of smaller, more volatile compounds like formaldehyde and ammonia, as well as more persistent and mobile compounds, could have different environmental implications than the parent compound.

Methodologies for Studying Environmental Fate and Transformations

The study of the environmental fate of compounds like this compound involves a combination of laboratory experiments and analytical techniques.

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often used to assess hydrolytic stability (OECD 111), and phototransformation in water (OECD 316).

The analysis of the parent compound and its degradation products in environmental samples typically requires sophisticated analytical instrumentation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common separation techniques. nih.govmdpi.com Due to the polarity and potential volatility of amines and their degradation products, derivatization is often employed to improve their chromatographic behavior and detection. nih.gov

Mass spectrometry (MS), often coupled with GC (GC-MS) or HPLC (LC-MS), is a powerful tool for the identification and quantification of trace levels of these compounds. env.go.jp Ion chromatography has also been successfully used for the analysis of low molecular weight amines in environmental samples. ntnu.edu.tw

Table 3: Analytical Methodologies for Amine Analysis

TechniqueDescriptionApplication
Gas Chromatography (GC)Separates volatile compounds based on their boiling points and interactions with a stationary phase. Often requires derivatization for polar amines. nih.govQuantification of volatile amines and degradation products.
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their polarity and interactions with a stationary phase. Suitable for less volatile and more polar compounds. mdpi.comQuantification of the parent compound and non-volatile degradation products.
Mass Spectrometry (MS)Identifies compounds based on their mass-to-charge ratio. Provides structural information for identification. env.go.jpIdentification and confirmation of degradation products.
Ion ChromatographySeparates ions and polar molecules based on their affinity for an ion exchanger. ntnu.edu.twAnalysis of low molecular weight amines and ionic degradation products.

Historical Context and Future Research Directions

Evolution of Synthetic Strategies for Ethoxyamines

The synthesis of ethoxyamines, or more broadly O-alkylhydroxylamines, has undergone significant evolution, driven by the need for more efficient, selective, and versatile methods. Early approaches often contended with challenges such as over-alkylation and the lability of the N-O bond. nih.gov

Historically, the preparation of O-alkylhydroxylamines has been approached through several key strategies. One of the classical methods involves the O-alkylation of hydroxylamine (B1172632) or its derivatives . wikipedia.org This can be achieved by reacting a hydroxylamine derivative with an alkylating agent. However, a significant challenge in this approach is preventing undesired dialkylation at the nitrogen atom. wikipedia.org To achieve selective O-alkylation, a strong base is often required to first deprotonate the hydroxyl group of the hydroxylamine. wikipedia.org

Another foundational method is the reduction of oxime ethers . This approach offers a valuable route to N,O-disubstituted hydroxylamines. nih.gov Traditional methods for this transformation relied on stoichiometric reducing agents like borohydrides, hydrosilanes, or organotin hydrides. nih.gov A key challenge in this method is the selective reduction of the C=N double bond without cleaving the relatively weak N-O bond. nih.gov

More recent advancements have focused on developing more sophisticated and milder synthetic routes. For instance, electrophilic amination of alkoxides has emerged as a powerful technique. A notable example is the use of 3-trichloromethyloxaziridine, which can transfer a protected amino group (NHBoc) to a range of lithium alkoxides, affording N-Boc-O-alkylhydroxylamines in good to excellent yields. rsc.orglookchem.com

The Mitsunobu reaction has also been employed for the synthesis of ethoxyamines, particularly for creating substrates for cyclization reactions. lookchem.com However, this method can sometimes lead to a mixture of products (SN2 and SN2' pathways) with unsymmetrical substrates and may present purification challenges. acs.org

A significant leap forward has been the development of catalytic methods. For example, Shibasaki and colleagues developed a rare earth alkali metal BINOLate (REMB) framework for the highly enantioselective conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds. nih.gov

For the synthesis of compounds structurally related to 2-(2-Methylpropoxy)ethan-1-amine, such as 2-(2-alkoxy phenoxy) ethylamines, multi-step procedures starting from phenols are common. A general industrial approach involves reacting a 2-alkoxy phenol (B47542) with a 1,2-dihaloethane, followed by reaction with an alkali metal salt of phthalimide (B116566) and subsequent deprotection with a base like an alkali metal hydroxide. google.com Earlier methods for similar structures utilized hazardous reagents like sodium hydride and lithium aluminum hydride for the reduction of an intermediate bromo-acetonitrile derivative. google.com

A versatile two-step procedure for preparing β-hydroxy O-alkyl hydroxylamines involves the base-mediated ring-opening of epoxides with an oxime, followed by cleavage of the resulting oxime ether. researchgate.net

MethodDescriptionKey Features & Limitations
O-alkylation of Hydroxylamine Direct reaction of hydroxylamine or its derivatives with an alkylating agent.Simple concept, but can suffer from lack of selectivity (N- vs. O-alkylation) and over-alkylation. Requires strong base for selective O-alkylation.
Reduction of Oxime Ethers Reduction of the C=N bond of an oxime ether to an amine.Good atom economy, but requires selective reduction without N-O bond cleavage. Traditional methods use stoichiometric and sometimes harsh reagents.
Electrophilic Amination of Alkoxides Transfer of an amino group from an electrophilic source to an alkoxide.Modern and efficient method. Can provide protected hydroxylamines in high yields under mild conditions.
Mitsunobu Reaction Nucleophilic substitution of an alcohol using an acidic nucleophile.Useful for specific applications, but can lead to product mixtures with certain substrates and purification can be complex.
Catalytic Conjugate Addition Enantioselective addition of O-alkylhydroxylamines to activated alkenes.Provides access to chiral hydroxylamines with high enantioselectivity.
From Phenols and Epoxides Multi-step synthesis involving alkylation of phenols or ring-opening of epoxides.Versatile for introducing specific side chains and functionalities.

Emerging Research Areas and Unexplored Transformations

The chemistry of ethoxyamines is expanding beyond traditional synthetic applications into several exciting and emerging research areas. A prominent theme is the use of the aminooxy group in bioconjugation and "click" chemistry . The reaction between an aminooxy moiety and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage is highly chemoselective and can be performed under mild, aqueous conditions. louisville.eduiris-biotech.de This has led to the development of hydrophilic aminooxy linkers and multivalent cores for the chemoselective conjugation of molecules. nih.gov

This "click" chemistry approach is being explored for the synthesis of complex biomolecules, such as glycoconjugates and glycodendrimers . nih.govnih.gov The ability to attach carbohydrates to peptides or other scaffolds in a controlled manner is crucial for studying protein-carbohydrate interactions and developing new therapeutic agents. nih.govku.edu

In the realm of materials science, ethoxyamine-containing polymers are finding use. For instance, dendrimers synthesized from polymers like poly(ether hydroxylamine) are being investigated for nanoparticle-based drug delivery systems , particularly for challenging targets like glioblastoma. frontiersin.org

While significant progress has been made, several areas of ethoxyamine chemistry remain relatively unexplored. The development of novel catalytic systems for the synthesis and transformation of ethoxyamines is an ongoing pursuit. For example, new catalysts could enable even greater control over stereoselectivity or allow for the use of a broader range of substrates.

Furthermore, the reactivity of the N-O bond itself presents opportunities for unexplored transformations . While often seen as a point of instability, controlled cleavage or rearrangement of this bond could lead to novel synthetic methodologies. The development of reactions that selectively functionalize the carbon atoms adjacent to the oxygen or nitrogen of the ethoxyamine core is another area ripe for investigation.

Potential for Novel Chemical Applications and Methodologies

The unique properties of the ethoxyamine functionality suggest a broad potential for novel chemical applications and methodologies. The increased nucleophilicity of the aminooxy group compared to a primary amine allows for chemoselective reactions, which is highly valuable in complex molecular settings. iris-biotech.de

One of the most promising areas is in medicinal chemistry and drug design . The incorporation of the ethoxyamine moiety into drug candidates is an active area of research. For example, methoxyamine, a simple O-alkylhydroxylamine, has been shown to have potential medicinal uses by binding to damaged DNA and potentiating the effects of certain anticancer agents. wikipedia.org Additionally, heterocyclic compounds containing nitrogen-oxygen bonds are being investigated as nitric oxide (NO)-donors , which have a wide range of physiological effects. nih.gov

The development of aminooxy-containing reagents for analysis is another emerging application. These reagents can be used to selectively derivatize carbonyl-containing metabolites for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). louisville.edu

Looking forward, the design and synthesis of chiral ethoxyamine ligands for asymmetric catalysis represents a significant opportunity. The presence of multiple heteroatoms could allow for effective coordination to metal centers, potentially leading to new and highly selective catalysts for a variety of organic transformations.

Q & A

[Basic] What synthetic strategies are recommended for 2-(2-Methylpropoxy)ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves alkylation of a phenolic precursor with 1-bromo-2-methylpropane under basic conditions (e.g., K₂CO₃), followed by amination. Key optimizations include:

  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and side-product formation.
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

[Advanced] How can discrepancies between computational predictions and experimental NMR data for this compound be resolved?

Methodological Answer:
Contradictions may arise from solvent effects, conformational flexibility, or proton exchange. Mitigation strategies:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental coupling constants to identify dominant conformers.
  • Variable-Temperature NMR : Probe dynamic processes (e.g., amine inversion) by acquiring spectra at 25–60°C.
  • Isotopic Labeling : Use deuterated solvents to isolate solvent-shift artifacts .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Spill Management : Neutralize spills with 5% acetic acid solution before disposal.
    Refer to SDS guidelines for acute toxicity (H302) and respiratory irritation (H335) .

[Advanced] What techniques elucidate crystal packing and non-covalent interactions in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve intramolecular C–H···O hydrogen bonds and π-π stacking (e.g., interplanar distance ~3.5 Å).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., van der Waals vs. H-bonding).
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density .

Table 1: Key Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
π-π Stacking Distance3.501 Å
C–H···O Contact2.4 Å (S(5) motif)

[Basic] Which analytical methods validate the purity and structural integrity of this compound?

Methodological Answer:

  • GC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methylpropoxy δ ~1.0–1.2 ppm).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

[Advanced] How do steric effects of the methylpropoxy group influence nucleophilic substitution reactions?

Methodological Answer:
The bulky 2-methylpropoxy moiety:

  • Reduces SN2 Reactivity : Steric hindrance slows backside attack, favoring SN1 mechanisms in polar solvents.
  • Directs Regioselectivity : Electron-donating methoxy groups activate para positions in aromatic systems.
  • Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) under varying steric environments (e.g., tert-butyl vs. methyl analogs) .

[Advanced] What computational models predict the compound’s bioavailability and receptor interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A) using homology models.
  • ADMET Prediction (SwissADME) : Estimate logP (~2.1) and blood-brain barrier permeability.
  • MD Simulations (GROMACS) : Assess conformational stability in lipid bilayers over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.